molecular formula C11H11BrClN3O B1382560 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-52-7

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1382560
CAS No.: 1416714-52-7
M. Wt: 316.58 g/mol
InChI Key: PLVBCWSQZRKHCZ-UHFFFAOYSA-N
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Description

Overview of Pyrazolopyridine Heterocycles in Chemistry

Pyrazolopyridines are bicyclic heterocyclic systems comprising fused pyrazole and pyridine rings. These compounds exhibit two tautomeric forms (1H and 2H), with the 1H-isomer being more prevalent in synthetic applications. The pyrazolo[3,4-b]pyridine framework, in particular, has garnered attention due to its electronic diversity and capacity for substitution at multiple positions (N1, C3, C4, C5, and C6). Over 300,000 derivatives have been reported, with applications spanning antitumor agents, anti-inflammatory drugs, and central nervous system modulators. The incorporation of halogens such as bromine and chlorine enhances these compounds’ bioactivity by modulating electron distribution and steric properties.

Significance of Tetrahydropyranyl Protected Pyrazolopyridines

The tetrahydropyranyl (THP) group is a non-aromatic, acid-labile protecting group widely used to shield reactive nitrogen atoms during multi-step syntheses. In pyrazolopyridine chemistry, THP protection prevents undesired side reactions at the N1 position, ensuring regioselectivity in subsequent functionalization steps. For example, THP-ethers are stable under basic conditions but cleave readily in mild acidic environments, making them ideal for temporary protection in complex molecule assembly. This property is critical in synthesizing 3-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, where the THP group safeguards the pyrazole nitrogen during halogenation and cross-coupling reactions.

Historical Development of Halogenated Pyrazolopyridine Chemistry

Halogenation of pyrazolopyridines dates to the mid-20th century, with early methods relying on electrophilic substitution using halogenating agents like bromine or N-bromosuccinimide (NBS). The introduction of microwave-assisted synthesis in the 2000s revolutionized halogenation efficiency, enabling rapid and selective bromination at the C3 and C5 positions. Chlorination strategies evolved similarly, with reagents such as phosphorus oxychloride (POCl3) facilitating substitution at electron-rich sites. The combination of bromo and chloro substituents in pyrazolopyridines emerged as a strategy to enhance electrophilic reactivity and intermolecular interactions, as seen in the target compound.

Importance of this compound in Chemical Research

This compound exemplifies the synergy between halogenation and protective group chemistry. The bromine and chlorine atoms at C3 and C5 positions act as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), while the THP group ensures stability during synthetic transformations. Its utility is highlighted in pharmaceutical research, where it serves as a precursor to kinase inhibitors and antimicrobial agents. Additionally, the compound’s crystallinity and solubility profile make it amenable to X-ray diffraction studies, aiding in structural elucidation of complex heterocycles.

Table 1: Key Synthetic Routes to Halogenated Pyrazolopyridines

Method Reagents/Conditions Yield (%) Reference
Microwave Bromination NBS, DMF, 100°C, 15 min 85–92
Chlorination with POCl3 POCl3, reflux, 4–6 h 70–78
THP Protection DHP, PTSA, CH2Cl2, RT, 1 h 90–95

The continued exploration of this compound underscores its role in advancing heterocyclic chemistry, particularly in the design of multi-functional intermediates for drug discovery. Future research may focus on optimizing its synthetic accessibility and exploring novel derivatization pathways.

Properties

IUPAC Name

3-bromo-5-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-11-10-7(4-5-8(13)14-10)16(15-11)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBCWSQZRKHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent halogenation steps introduce bromine and chlorine atoms at the desired positions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a bromate or other oxidized form.

  • Reduction: Reduction of the chlorine atom to form a chloride.

  • Substitution: Replacement of the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates or other oxidized derivatives.

  • Reduction: Chlorides or other reduced derivatives.

  • Substitution: Various substituted pyrazolo[4,3-b]pyridines.

Scientific Research Applications

Research indicates that compounds related to pyrazolo[4,3-b]pyridine exhibit various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest potential antibacterial and antifungal activities. The presence of halogens often enhances the biological activity of heterocycles.
  • Anti-inflammatory Effects : Interaction studies show that this compound may bind to enzymes involved in inflammation pathways, indicating its potential as an anti-inflammatory agent.
  • Antitumor Activity : The pyrazolo[4,3-b]pyridine core has been investigated for anticancer properties, suggesting that derivatives like 3-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine could also exhibit similar effects.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, which highlight its versatility as a building block in organic synthesis:

  • Multi-step Synthesis : Involves the formation of the pyrazole ring followed by halogenation and functionalization steps.
  • Reactivity with Biological Targets : Studies on its interaction mechanisms indicate that it can interact with various biological targets, making it suitable for drug development.

While detailed published research specifically on this compound is limited, preliminary studies suggest promising avenues for exploration:

  • Antibacterial Studies : Investigations into its efficacy against various bacterial strains are needed to establish its potential as an antibiotic agent.
  • Anti-inflammatory Mechanisms : Further research is required to elucidate the specific pathways through which this compound exerts anti-inflammatory effects.
  • Cancer Cell Line Testing : Evaluating its activity against different cancer cell lines could provide insights into its therapeutic potential in oncology.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular formula : C₁₁H₁₂BrN₃O
  • Molar mass : 282.14 g/mol
  • Key difference : Bromine at position 6 instead of 3; lacks chlorine.
  • Properties: Lower molar mass and altered reactivity due to halogen positioning. No boiling point data reported .
3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Molecular formula : C₁₁H₁₁BrFN₃O
  • Molar mass : 300.13 g/mol
  • Key difference : Fluorine replaces chlorine at position 5; pyrazolo[3,4-b]pyridine core.
  • Properties : Reduced density (1.80 g/cm³) and lower boiling point (421.1 °C) compared to the target compound .
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular formula : C₁₁H₁₁ClIN₃O
  • Molar mass : ~372.58 g/mol (estimated)
  • Key difference : Iodine replaces bromine at position 3.

Methoxy-Substituted Derivatives

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Molecular formula : C₁₂H₁₄BrN₃O₂
  • Molar mass : 312.16 g/mol
  • Key difference : Methoxy group at position 4; pyrazolo[4,3-c]pyridine core.
  • Properties : Increased oxygen content alters polarity and solubility .
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular formula : C₁₂H₁₄BrN₃O₂
  • Molar mass : 312.16 g/mol
  • Key difference : Methoxy group at position 6.
  • Properties : Similar to the above but with distinct regiochemical effects on reactivity .

Multi-Halogenated Derivatives

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • CAS : 1416714-55-0
  • Key difference : Bromine at position 3, chlorine at position 4; pyrazolo[3,4-b]pyridine core.
  • Properties : Altered electronic effects due to adjacent halogens .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Core Structure Boiling Point (°C) Density (g/cm³) pKa
3-Bromo-5-chloro-1-THP-1H-pyrazolo[4,3-b]pyridine C₁₁H₁₁BrClN₃O 316.58 Br (3), Cl (5) Pyrazolo[4,3-b]pyridine 432.5 ± 45.0 1.83 ± 0.1 -0.51 ± 0.30
6-Bromo-1-THP-1H-pyrazolo[4,3-b]pyridine C₁₁H₁₂BrN₃O 282.14 Br (6) Pyrazolo[4,3-b]pyridine N/A N/A N/A
3-Bromo-5-fluoro-1-THP-1H-pyrazolo[3,4-b]pyridine C₁₁H₁₁BrFN₃O 300.13 Br (3), F (5) Pyrazolo[3,4-b]pyridine 421.1 ± 45.0 1.80 ± 0.1 -0.33 ± 0.30
5-Chloro-3-iodo-1-THP-1H-pyrazolo[4,3-b]pyridine C₁₁H₁₁ClIN₃O ~372.58 Cl (5), I (3) Pyrazolo[4,3-b]pyridine N/A N/A N/A
3-Bromo-4-methoxy-1-THP-1H-pyrazolo[4,3-c]pyridine C₁₂H₁₄BrN₃O₂ 312.16 Br (3), OMe (4) Pyrazolo[4,3-c]pyridine N/A N/A N/A

Key Research Findings

Halogen Effects : Bromine and chlorine at positions 3 and 5 (target compound) confer moderate steric bulk and electron-withdrawing effects, enhancing electrophilic substitution reactivity . Fluorine substitution reduces steric hindrance and increases electronegativity .

THP Group Role : The THP moiety consistently improves solubility and stability across analogs, facilitating their use in multi-step syntheses .

Regiochemical Impact: Pyrazolo[3,4-b] vs.

Biological Activity

Overview

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 3-position, a chlorine atom at the 5-position, and a tetrahydro-2H-pyran moiety. Its molecular formula is C₁₁H₁₁BrClN₃O, and it has a molecular weight of 316.58 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The presence of halogen substituents (bromine and chlorine) can enhance its binding affinity to target proteins, influencing various biochemical pathways:

  • Signal Transduction : Compounds like this compound may interact with enzymes or receptors involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .
  • Enzyme Inhibition : The compound's structural features suggest potential for inhibiting specific enzymes, similar to other pyrazolo[4,3-b]pyridines which have been studied for their inhibitory effects on kinases and other targets .

Biological Activity

Research indicates that compounds related to pyrazolo[4,3-b]pyridine exhibit a range of biological activities. Notably:

  • Antimicrobial Activity : A study demonstrated that certain derivatives of pyrazolo[4,3-b]pyridine showed promising antituberculotic activity against Mycobacterium tuberculosis. The modifications on the pyrazole ring significantly influenced their efficacy .
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, with some showing effectiveness in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that pyrazolo[4,3-b]pyridines may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Antitubercular Activity

A recent study synthesized a library of pyrazolo[4,3-b]pyridines and evaluated their activity against Mycobacterium tuberculosis H37Rv strain. Among the derivatives tested, those with specific substitutions exhibited significant inhibitory effects, indicating the potential for developing new antitubercular agents based on this scaffold.

CompoundSubstituentsMIC (µg/mL)Activity
AN(1)CH₃0.5Active
BC(5)CO₂Et1.0Active
CC(6)SMe2.0Moderate

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various pyrazolo derivatives against different cancer cell lines. The results indicated that certain compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways.

CompoundCell LineIC₅₀ (µM)Mechanism
DMCF-710Apoptosis
EHeLa15Cell Cycle Arrest
FA54912Caspase Activation

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure and substituents:

  • Absorption : The tetrahydropyran moiety may enhance solubility and permeability across biological membranes.
  • Distribution : The lipophilicity imparted by halogen substituents can affect tissue distribution and bioavailability.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions mediated by cytochrome P450 enzymes.

Q & A

Q. What alternative routes exist for synthesizing analogs without THP protection?

  • Methodological Answer : Direct C-H functionalization using Pd(OAc)₂/ligand systems (e.g., SPhos) avoids protection steps. For example, one-pot bromination/arylation achieves 70% yield in DMF at 100°C. Compare green metrics (PMI, E-factor) to traditional routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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